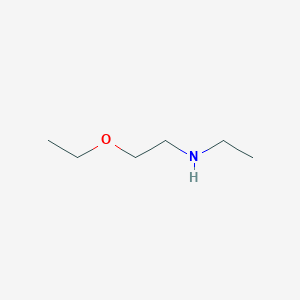

(2-Ethoxy-ethyl)-ethyl-amine

Descripción general

Descripción

“(2-Ethoxy-ethyl)-ethyl-amine” is a clear colorless liquid . It is used as an intermediate to manufacture various products such as agricultural chemicals, rubber chemicals, pharmaceuticals, surfactants, polymerization auxiliaries, plastic additives, dyes, insecticides, flotation agents, corrosion inhibitors, paint additives, detergents, fuel additives, and lubricant additives .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H15NO . Its molecular weight is 117.19 . The InChI code is 1S/C6H15NO/c1-3-7-5-6-8-4-2/h7H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis

“this compound” is a clear colorless liquid . It has a boiling point of 130-133°C .Aplicaciones Científicas De Investigación

Solar Cell Development

One study focused on the application of an amine-based, alcohol-soluble fullerene derivative in polymer solar cells. This derivative demonstrated potential as an acceptor and cathode interfacial material, facilitating a simpler device fabrication process and showing promise for future high-efficiency organic/polymer solar cells due to its high electron mobility (Menglan Lv et al., 2014).

Lipase-Catalyzed Kinetic Resolution

Another study explored the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate, demonstrating a significant increase in reaction rate. This method has applications in preparing enantiopure amines, a critical process in pharmaceutical manufacturing (Maria Cammenberg et al., 2006).

Heterocycles Synthesis with Biological Activity

Research into the synthesis of heterocycles using 2-ethoxymethylene-3-oxobutanenitrile, a reagent that facilitates the introduction of a three-carbon moiety to amine substrates, has yielded compounds with activity against bacteria, filamentous fungi, and tumor cells. This application is significant for developing new pharmaceuticals and agrochemicals (Petra Černuchová et al., 2005).

Stereoselective Amination Reactions

A novel chiral N-mesyloxycarbamate was used for rhodium-catalyzed stereoselective C-H amination reactions, producing chiral benzylic and propargylic amines. This method is crucial for synthesizing optically active compounds, which are important in various pharmaceutical applications (H. Lebel et al., 2012).

Fluorescently Labeled Biocompatible Polymers

A study reported on derivatization of rhodamine 6G to produce fluorescent initiators for atom transfer radical polymerization, creating fluorescently labeled biocompatible polymers for biomedical studies. This application is essential for tracking and studying polymers in biological systems (J. Madsen et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar to emedastine , a selective H1-receptor antagonist

Mode of Action

If we consider its potential similarity to emedastine, it may act as a histamine h1 antagonist . This means it could potentially block the action of histamine at the H1 receptor, thereby inhibiting histamine-stimulated vascular permeability .

Biochemical Pathways

If it acts similarly to emedastine, it might influence pathways involving histamine and its associated responses .

Result of Action

If it acts similarly to Emedastine, it might inhibit histamine-stimulated vascular permeability, potentially reducing symptoms of allergic reactions .

Propiedades

IUPAC Name |

2-ethoxy-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-7-5-6-8-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWAEDOMCNQUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334485 | |

| Record name | (2-ETHOXY-ETHYL)-ETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38256-95-0 | |

| Record name | 2-Ethoxy-N-ethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38256-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-ETHOXY-ETHYL)-ETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

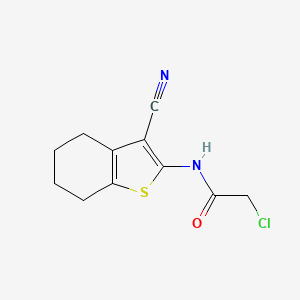

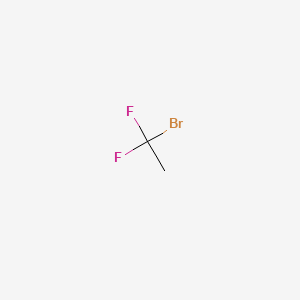

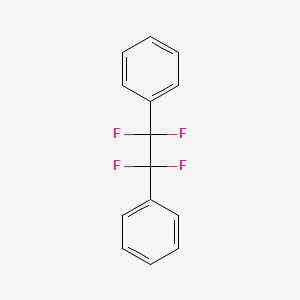

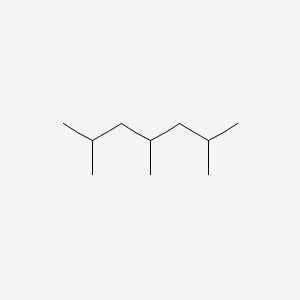

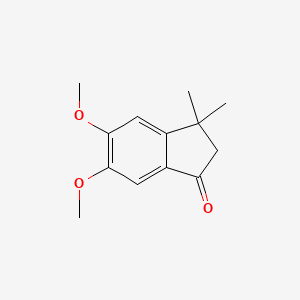

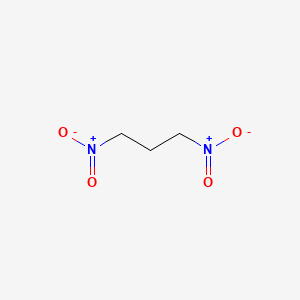

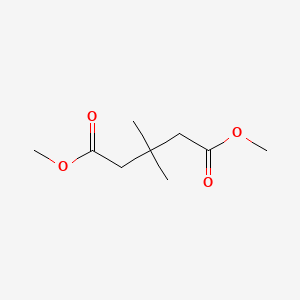

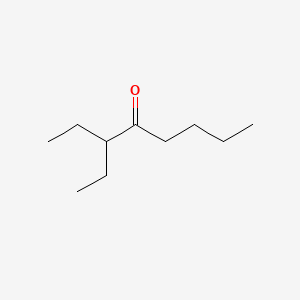

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.